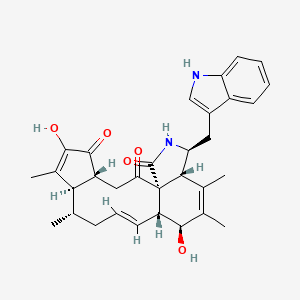
chaetoglobosin Vb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Chaetoglobosin Vb undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chaetoglobosin Vb has been extensively studied for its biological activities. It exhibits significant anti-inflammatory and antioxidant effects by inhibiting the expression of pro-inflammatory cytokines and reducing oxidative stress . Additionally, this compound has shown cytotoxic effects against various cancer cell lines, making it a promising candidate for anticancer drug development .
Mechanism of Action
The mechanism of action of chaetoglobosin Vb involves the inhibition of the MAPK and NF-κB signaling pathways . This compound suppresses the phosphorylation of p38, ERK, and JNK MAPK, as well as the translocation of the NF-κB p65 subunit into the nucleus . These actions result in the downregulation of pro-inflammatory cytokines and the reduction of oxidative stress .
Comparison with Similar Compounds
Chaetoglobosin Vb is structurally related to other chaetoglobosins, such as chaetoglobosin V and chaetoglobosin G . These compounds share similar biological activities, but this compound is unique in its specific inhibition of the MAPK and NF-κB pathways . Other similar compounds include cytochalasins, which also exhibit cytotoxic and anti-inflammatory properties .
Properties
CAS No. |
1399690-75-5 |
|---|---|
Molecular Formula |
C32H36N2O5 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,4R,8R,9S,11E,13R,14S,17R,18S)-6,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatetracyclo[11.7.0.01,17.04,8]icosa-6,11,15-triene-2,5,20-trione |
InChI |
InChI=1S/C32H36N2O5/c1-15-8-7-10-22-28(36)17(3)16(2)27-24(12-19-14-33-23-11-6-5-9-20(19)23)34-31(39)32(22,27)25(35)13-21-26(15)18(4)29(37)30(21)38/h5-7,9-11,14-15,21-22,24,26-28,33,36-37H,8,12-13H2,1-4H3,(H,34,39)/b10-7+/t15-,21+,22-,24-,26-,27-,28+,32+/m0/s1 |
InChI Key |
PRTGSLLKDHOTJT-CIQYLYMDSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)C[C@@H]4[C@@H]1C(=C(C4=O)O)C)C(=O)N[C@H]3CC5=CNC6=CC=CC=C65)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CC4C1C(=C(C4=O)O)C)C(=O)NC3CC5=CNC6=CC=CC=C65)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















